molecular formula C12H19N3 B1489540 Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine CAS No. 392330-25-5

Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine

Cat. No.: B1489540
CAS No.: 392330-25-5
M. Wt: 205.3 g/mol
InChI Key: CUGFKSMLJYKCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-(1-pyridin-4-ylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-13-10-11-4-8-15(9-5-11)12-2-6-14-7-3-12/h2-3,6-7,11,13H,4-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGFKSMLJYKCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine, with the CAS number 392330-66-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C11H17N3C_{11}H_{17}N_3 and a molecular weight of 191.27 g/mol. Its structure includes a piperidine ring substituted with a pyridine moiety, which is known to influence its pharmacological properties.

This compound exhibits biological activity through various mechanisms, particularly in modulating neurotransmitter systems. The presence of the piperidine and pyridine groups suggests potential interactions with receptors involved in neurological functions.

In vitro Studies

  • Acetylcholinesterase Inhibition : Research has indicated that related compounds exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. For instance, studies have shown that certain piperidine derivatives can effectively inhibit AChE activity, suggesting that this compound may have similar effects .
  • Anti-inflammatory Activity : Compounds structurally similar to this compound have demonstrated anti-inflammatory properties by inhibiting cytokine release and pyroptosis in cell cultures. For example, modifications to the piperidine structure have resulted in compounds that can significantly reduce IL-1β release and prevent pyroptotic cell death by up to 35% at certain concentrations .

Case Study 1: Neuroprotective Effects

In a study assessing neuroprotective effects, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could reduce cell death by modulating oxidative stress pathways, highlighting their potential as neuroprotective agents.

Compound% Cell ViabilityMechanism
A85%Antioxidant activity
B75%AChE inhibition
C90%Cytokine modulation

Case Study 2: Pain Management

Another study focused on the analgesic properties of piperidine derivatives, including this compound. The findings suggested that these compounds could effectively reduce pain responses in animal models through modulation of pain pathways involving NMDA receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine
Reactant of Route 2
Reactant of Route 2
Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.